

An In-depth Technical Guide to the Crystal Structure Analysis of Diethyl Methylphosphonate

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Compound of Interest

Compound Name: *Diethyl methylphosphonate*

Cat. No.: *B1201941*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines the comprehensive methodology for the crystal structure analysis of **Diethyl Methylphosphonate**. While a definitive crystal structure for **diethyl methylphosphonate** is not publicly available in crystallographic databases as of the latest searches, this document details the requisite experimental protocols and data analysis workflow that would be employed in its determination.

Introduction

Diethyl methylphosphonate (DEMP) is an organophosphorus compound with the chemical formula $C_5H_{13}O_3P$.^{[1][2][3][4]} It serves as a significant precursor and intermediate in the synthesis of various other compounds, including pharmaceuticals and materials with specific chemical properties.^[5] Understanding its three-dimensional structure at an atomic level is crucial for comprehending its reactivity, physical properties, and potential biological interactions. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules like DEMP. This guide provides a detailed overview of the experimental and computational steps required for such an analysis.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of **diethyl methylphosphonate**, follows a well-established workflow.

1. Crystallization

The primary and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction. **Diethyl methylphosphonate** is a liquid at room temperature, with a boiling point of approximately 194 °C and a density of about 1.041 g/mL at 25 °C.^{[5][6]} Therefore, crystallization would likely be attempted at low temperatures.

- Slow Evaporation: A solution of DEMP in a suitable volatile solvent would be prepared. The solvent would then be allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and would be determined through screening various options (e.g., hexane, diethyl ether, ethanol).
- Vapor Diffusion: This technique involves dissolving DEMP in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which DEMP is poorly soluble. The slow diffusion of the anti-solvent vapor into the DEMP solution can induce crystallization.
- Cooling Crystallization: A saturated solution of DEMP would be slowly cooled, reducing its solubility and promoting crystal growth. Given its liquid nature at room temperature, this would be performed at sub-zero temperatures.

2. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed within an X-ray diffractometer.

- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.5418 \text{ \AA}$) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
- Data Collection Conditions: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

- Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This processed data is then used for structure solution and refinement.

3. Structure Solution and Refinement

- Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are standard for small molecules. This provides an initial model of the molecular structure.
- Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The final crystallographic data for **diethyl methylphosphonate** would be presented in a standardized format, as shown in the tables below.

Table 1: Crystal Data and Structure Refinement for **Diethyl Methylphosphonate**.

Parameter	Value (Hypothetical)
Empirical formula	<chem>C5H13O3P</chem>
Formula weight	152.13 g/mol
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	(e.g., Monoclinic)
Space group	(e.g., P2 ₁ /c)
Unit cell dimensions	
a	(e.g., 8.123(4) Å)
b	(e.g., 10.456(5) Å)
c	(e.g., 9.789(4) Å)
α	90°
β	(e.g., 101.23(3)°)
γ	90°
Volume	(e.g., 815.1(7) Å ³)
Z	(e.g., 4)
Density (calculated)	(e.g., 1.239 Mg/m ³)
Absorption coefficient	(e.g., 0.291 mm ⁻¹)
F(000)	(e.g., 328)
Crystal size	(e.g., 0.20 x 0.15 x 0.10 mm ³)
Theta range for data collection	(e.g., 2.50 to 28.00°)
Reflections collected	(e.g., 8123)
Independent reflections	(e.g., 1876 [R(int) = 0.034])
Goodness-of-fit on F ²	(e.g., 1.05)

Parameter	Value (Hypothetical)
Final R indices [$I > 2\sigma(I)$]	R1 = (e.g., 0.045), wR2 = (e.g., 0.112)

| R indices (all data) | R1 = (e.g., 0.058), wR2 = (e.g., 0.125) |

Table 2: Selected Bond Lengths and Angles for **Diethyl Methylphosphonate** (Hypothetical).

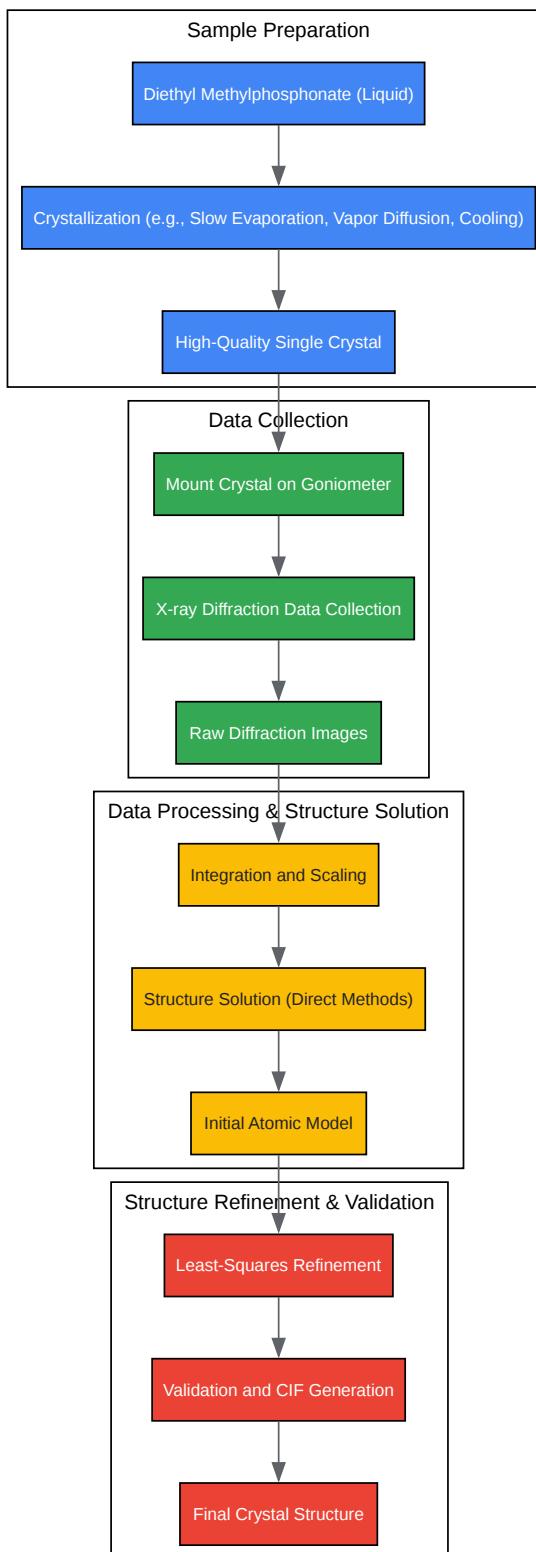
Bond/Angle	Length (Å) / Angle (°)
P-O(1)	(e.g., 1.475(2))
P-O(2)	(e.g., 1.580(2))
P-O(3)	(e.g., 1.582(2))
P-C(1)	(e.g., 1.795(3))
O(2)-C(2)	(e.g., 1.465(3))
O(3)-C(4)	(e.g., 1.468(3))
O(1)-P-O(2)	(e.g., 115.5(1))
O(1)-P-O(3)	(e.g., 114.8(1))
O(2)-P-O(3)	(e.g., 102.1(1))
O(1)-P-C(1)	(e.g., 112.3(1))

| P-O(2)-C(2) | (e.g., 120.5(2)) |

Mandatory Visualization

The logical workflow for the crystal structure analysis of **diethyl methylphosphonate** is depicted below.

Workflow for Crystal Structure Analysis of Diethyl Methylphosphonate

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Crystal structure analysis workflow.

Conclusion

The crystal structure analysis of **diethyl methylphosphonate**, while not yet reported, would provide invaluable insight into its molecular conformation and intermolecular interactions in the solid state. The protocols and workflow detailed in this guide represent the standard approach for determining the structure of such a compound. The resulting structural data, presented in a clear and standardized format, would be a significant contribution to the fields of organic chemistry, materials science, and drug development, enabling a more profound understanding of its chemical behavior and facilitating the design of new molecules with tailored properties.

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